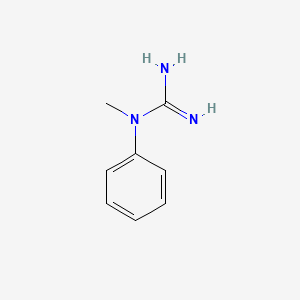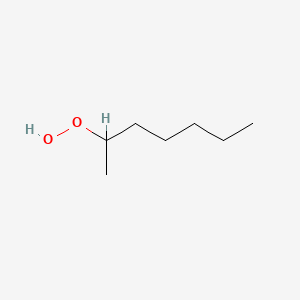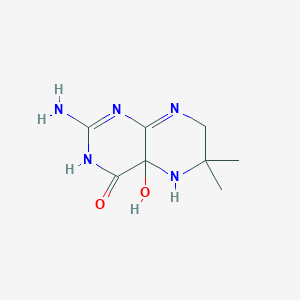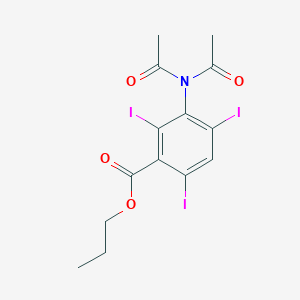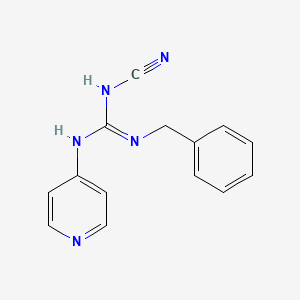
Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-cyano-3-(4-pyridyl)guanidine is a chemical compound with the molecular formula C14H13N5 It is known for its unique structure, which includes a benzyl group, a cyano group, and a pyridyl group attached to a guanidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine can be synthesized through a multi-step process involving the reaction of benzylamine with cyanogen bromide, followed by the addition of 4-pyridinecarboxaldehyde. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted guanidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism by which 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano and pyridyl groups play a crucial role in its binding affinity and specificity, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828)
- Pinacidil (N-cyano-N’-(4-pyridyl)-N’'-(1,2,2-trimethylpropyl)guanidine)
- Cimetidine (N-cyano-N’-methyl-N’'-[2-[(5-methylimidazol-4-yl)methyl]thio]ethyl)guanidine)
Uniqueness: 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
60560-41-0 |
|---|---|
Molekularformel |
C14H13N5 |
Molekulargewicht |
251.29 g/mol |
IUPAC-Name |
2-benzyl-1-cyano-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C14H13N5/c15-11-18-14(19-13-6-8-16-9-7-13)17-10-12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,17,18,19) |
InChI-Schlüssel |
HKCIAYNSNFLSIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN=C(NC#N)NC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


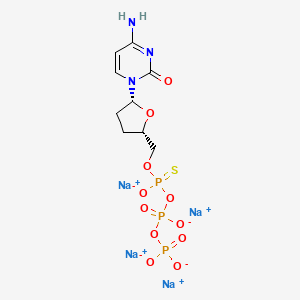
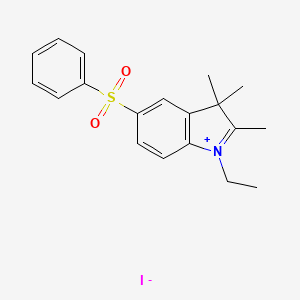
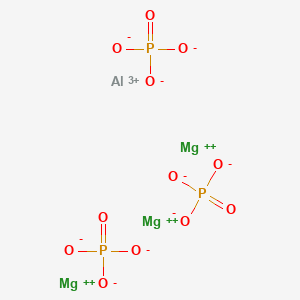
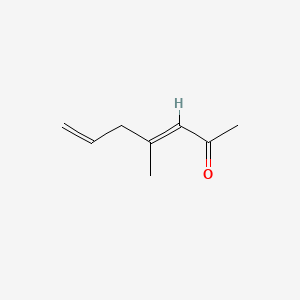
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
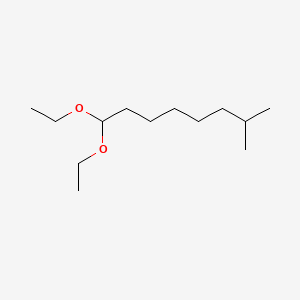

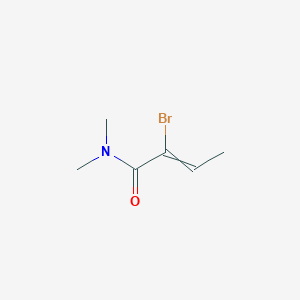

![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
